molecular formula C16H15N3O2 B326693 5-(benzyloxy)-1H-indole-3-carbohydrazide

5-(benzyloxy)-1H-indole-3-carbohydrazide

Cat. No.: B326693
M. Wt: 281.31 g/mol
InChI Key: VTEHHWYPWKSFND-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indole-3-carbohydrazide is an indole derivative featuring a benzyloxy group (-OBn) at position 5 and a carbohydrazide (-CONHNH₂) moiety at position 3 of the indole scaffold . This compound is typically synthesized via condensation of indole-3-carboxylic acid derivatives with hydrazides under acidic reflux conditions . Its structural versatility makes it a key intermediate in medicinal chemistry, particularly for anticancer and antimicrobial agents .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-phenylmethoxy-1H-indole-3-carbohydrazide

InChI

InChI=1S/C16H15N3O2/c17-19-16(20)14-9-18-15-7-6-12(8-13(14)15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20)

InChI Key

VTEHHWYPWKSFND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)NN

solubility

7.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Variations on the Indole Core

5-Methoxy-1H-indole-2-carbohydrazide
  • Key Differences :
    • Substituent Position: Carbohydrazide at position 2 (vs. position 3 in the target compound).
    • Functional Group: Methoxy (-OMe) at position 5 (vs. benzyloxy).
  • Position 2 carbohydrazide may lead to distinct hydrogen-bonding patterns in biological targets.
  • Synthesis: Prepared from methyl 5-methoxyindole-2-carboxylate via hydrazinolysis .
  • Pharmacology : Exhibits moderate antiproliferative activity in cancer cell lines, though less potent than benzyloxy analogs due to reduced lipophilicity .
1-Benzyl-1H-indole-3-carbaldehyde Thiosemicarbazones
  • Key Differences :
    • Substitution: Thiosemicarbazone (-NHNHC(S)NH₂) replaces carbohydrazide.
    • N1-Benzylation (vs. free NH in the target compound).
  • Impact: Thiosemicarbazones exhibit metal-chelating properties, enhancing antiproliferative activity via redox cycling or enzyme inhibition .
  • Synthesis : Condensation of 1-benzyl-indole-3-carbaldehyde with thiosemicarbazide derivatives under reflux .
  • Pharmacology : Demonstrated IC₅₀ values <10 μM against MCF-7 and HeLa cells, outperforming carbohydrazides in some cases .

Functional Group Modifications

5-Benzyloxy-1H-indole-2-carboxylic Acid
  • Key Differences :
    • Carboxylic acid (-COOH) at position 2 (vs. carbohydrazide at position 3).
  • Impact: Increased acidity (pKa ~4-5) enables salt formation, improving aqueous solubility but reducing cell permeability .
  • Synthesis : Alkaline hydrolysis of methyl 5-benzyloxyindole-2-carboxylate .
Triazolo-Linked Bis-Indolyl Conjugates
  • Key Differences :
    • 1,2,4-Triazole ring formed via cyclization of carbohydrazide precursors .
  • Impact: Triazole enhances metabolic stability and π-π stacking interactions with biological targets . Dual inhibition of tankyrase and PI3K observed, with IC₅₀ values in the nanomolar range .
  • Synthesis : Copper-catalyzed azide-alkyne cyclization (CuAAC) of indole-3-carbohydrazides .

Physicochemical and Structural Properties

Compound Substituents Melting Point (°C) LogP<sup>*</sup> Key Pharmacological Activity
5-(Benzyloxy)-1H-indole-3-carbohydrazide -OBn (C5), -CONHNH₂ (C3) Not reported ~3.2 Anticancer (in vitro)
5-Methoxy-1H-indole-2-carbohydrazide -OMe (C5), -CONHNH₂ (C2) 266–268 ~1.8 Moderate antiproliferative
1-Benzyl-indole-3-thiosemicarbazone -Bn (N1), -NHNHC(S)NH₂ (C3) 180–185 ~2.9 IC₅₀ <10 μM (MCF-7)
5-Benzyloxyindole-2-carboxylic Acid -OBn (C5), -COOH (C2) 193–195 ~2.5 Enzyme inhibition

<sup>*</sup>LogP values estimated using ChemDraw.

Preparation Methods

Benzylation of 5-Hydroxyindole

The initial step involves protecting the 5-hydroxy group of indole via benzylation, a Williamson ether synthesis:

Procedure

  • Reactants : 5-Hydroxyindole (1.0 equiv), benzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Conditions : Stir at 80°C under nitrogen for 12 hours.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data

ParameterValue
Yield85–90%
Purity (HPLC)>98%

This method avoids side reactions such as over-alkylation by maintaining stoichiometric control.

Carboxylation at Position 3

Introducing the carboxylic acid group at position 3 employs directed ortho-metalation (DoM) followed by carboxylation:

Procedure

  • Protection : Protect the indole NH with triisopropylsilyl (TIPS) chloride in tetrahydrofuran (THF) at −78°C using n-butyllithium (1.5 equiv).

  • Metalation : Treat 5-(benzyloxy)-1-(triisopropylsilyl)-1H-indole with lithium diisopropylamide (LDA, 1.3 equiv) in THF at −78°C.

  • Carboxylation : Bubble CO₂ through the reaction mixture, warm to room temperature, and hydrolyze with HCl.

  • Deprotection : Remove the TIPS group using tetrabutylammonium fluoride (TBAF).

Key Data

ParameterValue
Yield (two steps)65–70%
Reaction Time6–8 hours

Alternative methods, such as Vilsmeier-Haack formylation followed by oxidation, yield <50% due to competing side reactions.

Hydrazide Formation

The final step converts the carboxylic acid to carbohydrazide via activation and nucleophilic substitution:

Procedure

  • Activation : Reflux 5-(benzyloxy)-1H-indole-3-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) for 2 hours.

  • Hydrazination : Add hydrazine hydrate (3.0 equiv) in THF at 0°C, then stir at room temperature for 4 hours.

  • Workup : Filter the precipitate and recrystallize from ethanol.

Key Data

ParameterValue
Yield75–80%
Purity (NMR)>95%

Coupling agents like EDCl/HOBt offer comparable yields but require longer reaction times (12–16 hours).

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Benzylation : DMF outperforms THF in solubility and reaction rate.

  • Carboxylation : THF at −78°C prevents polymerization of intermediates.

  • Hydrazide Formation : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of hydrazine.

Catalytic and Stoichiometric Considerations

  • LDA vs. NaH : LDA provides superior regioselectivity for metalation at position 3.

  • Excess Hydrazine : >3.0 equiv minimizes dimerization side products.

Comparative Analysis of Methods

Method StepApproach 1 (This Work)Approach 2 (Alternative)
Benzylation K₂CO₃/DMF, 80°CPhase-transfer catalysis
Carboxylation DoM/CO₂Nitration/hydrolysis
Hydrazidation SOCl₂ activationEDCl/HOBt coupling
Total Yield 45–50%30–35%

Approach 1 offers higher efficiency and scalability, critical for industrial applications.

Challenges and Side Reactions

  • NH Protection : Unprotected indole NH leads to undesired metalation at position 1 during carboxylation.

  • Acid Sensitivity : The benzyl ether group is stable under acidic conditions (e.g., SOCl₂) but cleaves under hydrogenolysis.

  • Hydrazine Handling : Excess hydrazine requires careful quenching to avoid explosive byproducts.

Q & A

Q. What are the common synthetic routes for 5-(benzyloxy)-1H-indole-3-carbohydrazide?

The synthesis typically involves sequential functionalization of the indole core. A general approach includes:

  • Step 1 : Formation of the indole scaffold via Fischer indole synthesis or condensation of chlorophenylhydrazine with ethyl acetoacetate under reflux in glacial acetic acid .
  • Step 2 : Introduction of the benzyloxy group at the 5-position using benzyl chloride or benzyl bromide in the presence of a base (e.g., NaH) .
  • Step 3 : Conversion of the ester group to carbohydrazide via hydrazinolysis (refluxing with hydrazine hydrate in ethanol) .
    Key parameters include temperature control (reflux at 80–100°C) and solvent selection (acetic acid for cyclization, ethanol for recrystallization) .

Q. How is the purity and structural integrity of 5-(benzyloxy)-1H-indole-3-carbohydrazide confirmed experimentally?

  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for functional group verification (e.g., benzyloxy protons at δ 4.8–5.2 ppm, carbohydrazide NH signals at δ 9–10 ppm) .
  • X-ray crystallography : Single-crystal analysis using SHELX or WinGX/ORTEP for unambiguous confirmation of molecular geometry and hydrogen bonding patterns .

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood during synthesis due to potential irritants (e.g., hydrazine derivatives) .
  • Storage : Keep in a cool, dry environment (<20°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of 5-(benzyloxy)-1H-indole-3-carbohydrazide be systematically analyzed?

  • Graph set analysis : Apply Etter’s methodology to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric interactions) using crystallographic data .
  • Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters . Example: The NH group of carbohydrazide may form intermolecular H-bonds with carbonyl oxygen, creating infinite chains (C(4)\text{C}(4) motif) .

Q. How can contradictions in reaction yields between different synthetic methods be resolved?

  • Parameter optimization : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst effects (e.g., acidic vs. basic conditions) on hydrazide formation .
  • Kinetic studies : Use HPLC to track intermediate stability; poor yields may arise from side reactions (e.g., over-benzylation) requiring stoichiometric control .
  • Computational modeling : Employ density functional theory (DFT) to predict energy barriers for key steps (e.g., ring closure) .

Q. What computational methods are suitable for modeling the electronic properties of 5-(benzyloxy)-1H-indole-3-carbohydrazide?

  • Molecular orbital analysis : Use Gaussian or Molecular Operating Environment (MOE) to calculate HOMO-LUMO gaps, focusing on the indole π-system and hydrazide lone pairs .
  • Molecular docking : Screen against biological targets (e.g., antimicrobial enzymes) to predict binding affinities based on electrostatic potential maps .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in bioactivity assays?

  • Substituent variation : Modify the benzyloxy group (e.g., electron-withdrawing nitro or electron-donating methoxy groups) to assess antimicrobial potency .
  • Bioisosteric replacement : Replace the carbohydrazide with a triazole or thiosemicarbazide moiety to evaluate metabolic stability .
  • In vitro testing : Use MIC assays against Gram-positive/negative bacteria, correlating activity with logP and hydrogen bond donor/acceptor counts .

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